

# Technical Guide: Purity and Characterization of Propyl 2-bromo-4-hydroxybenzoate

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## Compound of Interest

Compound Name: *Propyl 2-bromo-4-hydroxybenzoate*

Cat. No.: *B8212363*

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## Executive Summary & Strategic Context

**Propyl 2-bromo-4-hydroxybenzoate** (CAS: 2803476-78-8) is a specialized halogenated benzoate derivative. Unlike its common analog, propylparaben (propyl 4-hydroxybenzoate), the introduction of a bromine atom at the ortho position to the ester group (C2) significantly alters its physicochemical properties, lipophilicity, and reactivity profile.

This compound serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly where increased metabolic stability or specific halogen-bonding interactions are required in the drug target.

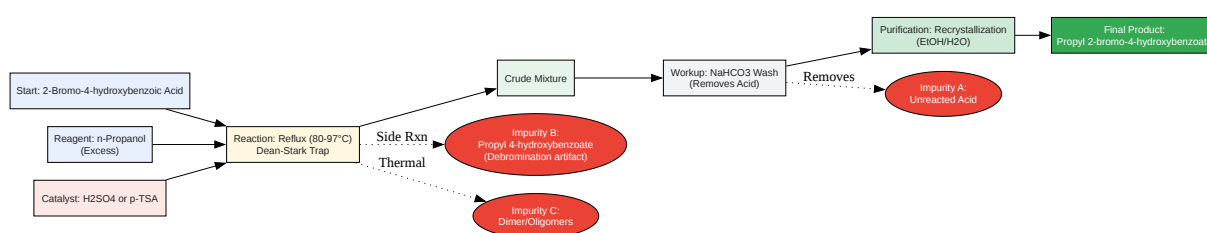
**Critical Technical Distinction:** Researchers must distinguish this isomer from Propyl 3-bromo-4-hydroxybenzoate. Direct bromination of propylparaben typically yields the 3-bromo isomer (ortho to the phenolic hydroxyl) due to the strong activating effect of the -OH group. Consequently, the 2-bromo isomer must be synthesized via esterification of 2-bromo-4-hydroxybenzoic acid to ensure regioselectivity. This guide focuses on the characterization and purity protocols for this specific 2-bromo regioisomer.

## Synthesis & Impurity Profile

To guarantee high purity, the synthesis pathway dictates the impurity profile. The recommended route is the Fischer esterification of 2-bromo-4-hydroxybenzoic acid with n-propanol.

## Reaction Pathway & Impurity Origins

The following diagram illustrates the synthesis workflow and potential impurity ingress points.



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Figure 1: Synthesis workflow and impurity tracking for **Propyl 2-bromo-4-hydroxybenzoate**.

## Key Impurities Table

| Impurity Type                         | Origin                            | Detection Method                             | Removal Strategy  |
|---------------------------------------|-----------------------------------|--|---|
| Unreacted Acid<br>(Starting Material) | Incomplete<br>esterification      | HPLC (RT < Product),<br>Acid Value titration | Wash with sat.<br>NaHCO <sub>3</sub> (aq) during<br>workup.           |
| n-Propanol                            | Excess reagent                    | GC-HS (Headspace),<br>1H-NMR                 | Vacuum drying at<br>40°C; Azeotropic<br>distillation.                 |
| 3-Bromo Isomer                        | Contaminated starting<br>material | 1H-NMR (Coupling<br>constants)               | Recrystallization<br>(requires high-<br>efficiency column if<br>>1%). |
| Debrominated Analog                   | Thermal/Photolytic<br>degradation | HPLC, MS (M-79/81)                           | Protect from light;<br>Avoid excessive<br>heating >100°C.             |

## Analytical Characterization Protocols

This section details the self-validating protocols to confirm identity and purity.

### Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the 2-bromo isomer from the 3-bromo isomer.

Protocol:

- Dissolve 10 mg of sample in 0.6 mL DMSO-d<sub>6</sub> (preferred for hydroxyl proton visibility) or CDCl<sub>3</sub>.
- Acquire 1H spectrum (min 400 MHz).

Expected Data (CDCl<sub>3</sub> Reference):

- Aromatic Region (Diagnostic):

- H6 (Ortho to Ester): ~7.80 ppm (Doublet,  $J \approx 8.5$  Hz). Note: This proton is deshielded by the carbonyl.
- H5 (Meta to Ester): ~6.85 ppm (Doublet of Doublets,  $J \approx 8.5$  Hz, 2.5 Hz).
- H3 (Ortho to OH, Meta to Br): ~7.25 ppm (Doublet,  $J \approx 2.5$  Hz).
- Differentiation: In the 3-bromo isomer, the coupling pattern differs (H2 is a singlet/doublet meta-coupled, H5 and H6 are ortho-coupled). The 2-bromo isomer shows a clear ortho-coupling between H5 and H6.
- Aliphatic Region:
  - -OCH<sub>2</sub>-: ~4.25 ppm (Triplet).
  - -CH<sub>2</sub>-: ~1.75 ppm (Multiplet).
  - -CH<sub>3</sub>: ~1.02 ppm (Triplet).

## Infrared Spectroscopy (FT-IR)

Used for rapid identification of functional groups.

- O-H Stretch: Broad band at 3200–3400  $\text{cm}^{-1}$  (Phenolic).
- C=O Stretch (Ester): Sharp, intense band at 1680–1705  $\text{cm}^{-1}$ . Note: The ortho-bromo substituent may shift this frequency slightly higher due to steric inhibition of resonance.
- C-O Stretch: ~1280  $\text{cm}^{-1}$ .
- C-Br Stretch: 500–600  $\text{cm}^{-1}$  (Fingerprint region).

## Mass Spectrometry (MS)

- Ionization: ESI (Negative mode preferred for phenols) or EI.
- Molecular Ion:  $[\text{M-H}]^-$  at  $m/z$  257 and 259 (1:1 ratio due to  $^{79}\text{Br}/^{81}\text{Br}$  isotopes).
- Fragmentation: Loss of propyl group (M-43) and  $\text{CO}_2$ .

## Purity Determination: HPLC Protocol

This is the "Gold Standard" for quantitative purity assessment.

Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5  $\mu$ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient:
  - 0-2 min: 5% B (Equilibration)
  - 2-15 min: 5%  $\rightarrow$  95% B (Linear Gradient)
  - 15-20 min: 95% B (Wash)
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 254 nm (Aromatic) and 210 nm (General).
- Temperature: 30°C.

Acceptance Criteria:

- Purity:  $\geq$  98.0% (Area normalization).
- Single Impurity:  $\leq$  0.5%. [2]
- Retention Time: Product elutes after Propyl 4-hydroxybenzoate but before non-polar dibromo species.

## Purification Strategy

If the crude product fails the  $\geq$ 98% purity threshold, use this recrystallization protocol.

### Step-by-Step Recrystallization:

- Solvent Selection: Ethanol/Water (mixed solvent) is ideal.
- Dissolution: Dissolve crude solid in minimum hot Ethanol (60°C).
- Precipitation: Add hot Water dropwise until slight turbidity persists.
- Clarification: Add a few drops of Ethanol to clear the solution.
- Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
- Filtration: Filter crystals and wash with cold 50% EtOH/Water.
- Drying: Vacuum dry at 40°C for 12 hours.

## References

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## Sources

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- [2. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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